5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is a compound belonging to the class of organic molecules known as thiadiazoles. This specific compound features a thiophene ring and is characterized by its unique thien-2-ylmethyl substitution at the sulfur atom of the thiadiazole structure. It has garnered interest in various scientific fields due to its potential biological activities and applications.
The compound can be classified under several categories:
The synthesis of 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the following steps:
This method provides a straightforward route to synthesize the compound while maintaining good yields.
The molecular formula of 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is .
The dihedral angle between the thiophene and thiadiazole rings is approximately , indicating a significant twist between these planes that may influence the compound’s reactivity and interactions in biological systems .
5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions:
Common solvents for these reactions include dichloromethane or ethanol, often with catalysts like palladium on carbon to enhance reaction rates.
The mechanism of action for 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine primarily involves its interaction with specific biological targets:
Such interactions suggest that this compound could be valuable in medicinal chemistry for developing therapeutic agents.
The physical properties of 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine include:
Chemical properties may include:
These properties are crucial for understanding how the compound behaves under various conditions in laboratory settings.
5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has several notable applications:
This diverse range of applications highlights the compound's significance in both research and practical applications across multiple scientific disciplines.
The 1,3,4-thiadiazole scaffold has evolved from a synthetic curiosity to a cornerstone of modern drug design. Early breakthroughs emerged in the 1940s with sulfathiazole, a sulfonamide antibiotic targeting dihydropteroate synthase in pathogenic bacteria [1]. This was followed by Roblin and Clapp's 1954 development of acetazolamide, a carbonic anhydrase inhibitor used for glaucoma and diuresis, which demonstrated the scaffold's versatility beyond antimicrobial applications [1] [6]. The 1960s–1970s witnessed the incorporation of thiadiazole into cephalosporin antibiotics, exemplified by cefazolin, which remains clinically relevant for surgical-site infection prophylaxis due to its efficacy against Gram-positive and Gram-negative bacteria [1].
A significant milestone arrived with megazol (CL 64855), a 2-amino-1,3,4-thiadiazole derivative developed in the 1980s for trypanosomiasis. Despite its anti-parasitic potency against Trypanosoma cruzi and T. brucei, development was halted due to mutagenicity concerns, though it remains a structural template for novel antiparasitic agents [1]. Contemporary research leverages this scaffold in kinase inhibitors (e.g., litronesib and filanesib) and anticancer agents, exploiting its DNA interaction capabilities and mesoionic properties [9].
Table 1: Key Milestones in 1,3,4-Thiadiazole Drug Development
Era | Compound | Therapeutic Area | Clinical Impact |
---|---|---|---|
1940s | Sulfathiazole | Antimicrobial | First thiadiazole-based sulfonamide antibiotic |
1954 | Acetazolamide | Antiglaucoma/Diuretic | Carbonic anhydrase inhibitor; marketed as Diamox® |
1970s | Cefazolin | Antibiotic (Cephalosporin) | First-line prophylaxis for surgical infections |
1980s | Megazol | Antiparasitic | Lead compound for trypanosomiasis (development halted) |
2000s–Present | Litronesib | Anticancer | Kinesin spindle protein inhibitor in clinical trials |
The 1,3,4-thiadiazole ring serves as a privileged bioisostere, primarily due to its capacity to mimic pyrimidine and pyridazine moieties in nucleic acid bases. This substitution replaces the pyrimidine's −CH=CH− fragment with a sulfur atom (−S−), enhancing lipophilicity and membrane permeability [4] [9]. The sulfur atom introduces low-lying C-S σ* orbitals, creating regions of low electron density ("σ-holes") that facilitate target binding through sulfur-mediated interactions [9].
Mesoionic behavior is another critical feature: the thiadiazole ring exists as a neutral system despite internal charge separation, enabling efficient traversal of biological membranes [1] [4]. This property allows derivatives to interact strongly with biomolecules like DNA and proteins. For example, mesoionic thiadiazoles intercalate DNA or inhibit topoisomerases, disrupting replication in cancer cells [9]. Additionally, the scaffold's dipole moment (3.25 D) and nucleophilic susceptibility at C2/C5 positions permit strategic derivatization to optimize target engagement, as seen in GABA_A receptor modulators for epilepsy treatment [6].
Table 2: Bioisosteric Replacements and Pharmacological Outcomes
Target Moiety | 1,3,4-Thiadiazole Replacement | Key Advantages | Therapeutic Example |
---|---|---|---|
Pyrimidine | =N−C−S− moiety | ↑ Lipophilicity; ↑ Metabolic stability | Anticancer nucleoside analogs |
Pyridazine | −S− instead of −CH=CH− | ↑ Membrane permeability; ↑ Oral bioavailability | Antihypertensive agents |
Oxadiazole | Sulfur-for-oxygen substitution | ↑ Electron delocalization; ↑ Target affinity | Antimicrobial hybrids |
The compound 5-[(thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine exemplifies structure-driven pharmacological optimization. Crystallographic studies reveal a dihedral angle of 72.99° between the thiadiazole and thiophene rings, orienting their sulfur atoms syn-periplanar to minimize steric clash [2] [8]. This configuration exposes the thioether linker (−SCH₂−) and thienyl group for target interactions, while the exocyclic amine at C2 engages in strong N−H⋯N hydrogen bonding (d = 2.13–2.17 Å), facilitating crystal lattice stabilization and potential biomolecular recognition [2].
Synthetically, this derivative is accessible via multistep routes:
The thiophene-thioether appendage enhances bioactivity through:
Table 3: Structural Parameters of 5-[(Thien-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine
Parameter | Value | Method | Functional Implication |
---|---|---|---|
Dihedral angle (thiadiazole-thiophene) | 72.99° | X-ray diffraction | Optimizes spatial orientation of S atoms |
N−H⋯N bond distance | 2.13–2.17 Å | X-ray diffraction | Stabilizes supramolecular assemblies |
π–π stacking distance | 3.495 Å | X-ray diffraction | Facilitates DNA intercalation |
Molecular weight | 229.35 g/mol | Calculated | Balances lipophilicity and solubility |
Table 4: Biological Activities of Thiophene-Modified Thiadiazoles
Derivative | Activity | Potency | Mechanistic Insight |
---|---|---|---|
5-[(2,4-Dichlorobenzyl)thio]-thiadiazole | Anticancer (MCF-7) | IC₅₀ = 2.70 µM | DNA damage via comet assay; G2/M arrest |
5-[(3-Methoxybenzyl)thio]-thiadiazole | Anticonvulsant | 80% protection (PTZ model) | GABA_A receptor modulation |
5-[(Thien-2-ylmethyl)thio]-thiadiazol-2-amine | Antimicrobial (predicted) | Not reported (structural analog) | Enhanced membrane penetration |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1